molecular formula C11H16N2O B3316273 N-[4-(1-aminoethyl)phenyl]propanamide CAS No. 953724-47-5

N-[4-(1-aminoethyl)phenyl]propanamide

Cat. No.: B3316273
CAS No.: 953724-47-5
M. Wt: 192.26 g/mol
InChI Key: BWTIUPUITBLRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-aminoethyl)phenyl]propanamide is a propanamide derivative featuring a phenyl ring substituted with a 1-aminoethyl group at the para position. The aminoethyl group may enhance solubility and receptor interactions, distinguishing it from related compounds with bulkier or more lipophilic substituents .

Properties

IUPAC Name

N-[4-(1-aminoethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-11(14)13-10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTIUPUITBLRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-aminoethyl)phenyl]propanamide typically involves the reaction of 4-(1-aminoethyl)aniline with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-aminoethyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

N-[4-(1-aminoethyl)phenyl]propanamide has been investigated for its potential analgesic and anti-inflammatory properties . The presence of the aminoethyl group suggests that it could interact with various biological targets, making it a candidate for further pharmacological studies. The compound's structure allows for modifications that could enhance its efficacy against specific receptors or enzymes involved in pain and inflammation pathways.

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a building block for more complex organic compounds. Its synthesis typically involves multi-step processes that yield high purity levels, allowing for its use in creating derivatives with potential therapeutic properties.

Synthesis Overview

The synthesis generally involves:

  • Formation of the amide bond through coupling reactions.
  • Purification steps to ensure high-quality yields.

This compound's ability to act as an intermediate in organic synthesis highlights its versatility in developing new pharmaceuticals.

Material Science

The amide bond present in this compound may also play a role in the development of new materials. The compound's potential to form hydrogen bonds suggests applications in creating polymers or other materials with specific properties tailored for industrial use.

Case Study 1: Analgesic Activity

Research has indicated that compounds similar to this compound exhibit significant analgesic activity. A study on related structures showed that modifications could lead to increased potency against pain pathways, suggesting that this compound could be optimized for enhanced therapeutic effects .

Case Study 2: Interaction Studies

Interaction studies have focused on how this compound interacts with various biological targets. These studies are essential for elucidating the compound's mechanism of action and therapeutic potential, particularly in pharmacology where understanding these interactions can lead to improved drug design .

Mechanism of Action

The mechanism of action of N-[4-(1-aminoethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Antiviral Activity: SARS-CoV and MERS-CoV Inhibitors

Key Compound :

  • N-{4-[(1H-benzotriazol-1-ylacetyl)(thiophen-3-ylmethyl)amino]phenyl}propanamide (R30) Structure: Benzotriazole and thiophen-3-ylmethyl substituents. Activity: Acts as a 3CLpro inhibitor for SARS-CoV and MERS-CoV, with interactions involving hydrogen bonding (GLY143, THR25) and pi-alkyl interactions (HIS41, CYS145) .

Dopamine D2 Receptor Antagonists

Key Compounds :

  • 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 1) Structure: Trifluoromethylphenyl and benzoxazin groups. Activity: Non-basic D2 antagonist with 38% synthetic yield .
  • 3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 8)
    • Structure : Sulfonamide and trifluoromethylphenyl groups.
    • Yield : 36% .
  • Comparison: The aminoethyl group in the target compound lacks the electron-withdrawing trifluoromethyl or sulfonamide moieties, which may reduce receptor affinity but improve metabolic stability.

Analgesic Agents (Fentanyl Analogs)

Key Compound :

  • N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenylpropanamide Structure: Piperidinyl and meta-methylphenyl substituents. Activity: Potent analgesic with high safety margins due to piperidinyl and aryl interactions . Comparison: The target compound’s aminoethyl group may reduce opioid receptor binding compared to fentanyl analogs but could mitigate respiratory depression risks.

Antitubercular Sulfonamides

Key Compound :

  • N1-Propionyl-N4-valeroylsulfamethazine (36)
    • Structure : Sulfonamide with acylated amines.
    • Yield : 96% (superior to dopamine antagonists) .
    • Comparison : The absence of a sulfonamide group in the target compound limits antitubercular activity but may reduce nephrotoxicity.

ACAT1 Inhibitors

Key Compound :

  • Sandoz 58-035 (3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenethyl]propanamide) Structure: Silyl and phenethyl groups. Activity: IC50 = 0.3 μM (ACAT1 inhibition) . Comparison: The aminoethyl group in the target compound lacks the hydrophobic silyl chain, likely reducing ACAT1 affinity but improving aqueous solubility.

Structural and Pharmacokinetic Comparisons

Table 1: Key Properties of N-[4-(1-aminoethyl)phenyl]propanamide and Analogs

Compound Name Key Substituents Biological Activity Key Data References
This compound 1-Aminoethylphenyl Hypothetical CNS/antiviral N/A
R30 (SARS-CoV inhibitor) Benzotriazole, thiophene 3CLpro inhibition Binding interactions
Compound 1 (D2 antagonist) Trifluoromethylphenyl, benzoxazin Dopamine D2 antagonism Yield: 38%
Fentanyl analog (N-piperidinyl propanamide) Piperidinyl, 3-methylphenyl Analgesia High safety margin
Sandoz 58-035 Decyldimethylsilyl, phenethyl ACAT1 inhibition IC50: 0.3 μM

Physicochemical Properties

  • LogP/PSA: Analogs like N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide (LogP = 4.05, PSA = 92.34 Ų) suggest moderate lipophilicity and high polarity . The aminoethyl group in the target compound may lower LogP compared to trifluoromethyl or silyl-containing analogs.

Biological Activity

N-[4-(1-aminoethyl)phenyl]propanamide, also known as a derivative of phenylpropanamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and other pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound features an amine group attached to a phenyl ring, which is known to influence its biological activity. The presence of this functional group allows for interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related derivatives demonstrate radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay has been employed to evaluate these properties, revealing that certain derivatives possess antioxidant activity greater than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, derivatives have shown cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that these compounds can induce cell death in a concentration-dependent manner. For example, some derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundU-875.0
This compoundMDA-MB-2318.2
Ascorbic AcidU-8710.0

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. Studies suggest that these compounds may inhibit key enzymes involved in cancer progression and induce apoptosis through the activation of caspases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives. Research indicates that modifications to the phenyl ring and the amino group can significantly enhance biological activity. For instance, the introduction of electron-donating groups has been correlated with increased potency against cancer cell lines .

Table 2: Structure-Activity Relationships of Derivatives

ModificationBiological Activity
Electron-donating groupsEnhanced potency
Halogen substitutionsReduced activity
Alkoxy groupsVariable efficacy

Case Studies

Several case studies have highlighted the therapeutic potential of this compound and its analogs:

  • Case Study 1 : A study demonstrated that a specific derivative showed significant inhibition of tumor growth in xenograft models when administered at low doses, suggesting its potential for clinical application .
  • Case Study 2 : Another investigation focused on the compound's ability to reverse drug resistance in cancer cells, providing insights into its role as an adjuvant therapy alongside conventional treatments .

Q & A

Q. What are the recommended synthetic routes for N-[4-(1-aminoethyl)phenyl]propanamide to ensure high purity?

Methodological Answer:

  • Step 1: Employ a coupling reaction between 4-(1-aminoethyl)aniline and propanoic acid derivatives, using carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group.
  • Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. For example, dichloromethane or DMF at 0–25°C for 12–24 hours is typical for similar propanamide syntheses .
  • Step 3: Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹). Compare with reference spectra of structurally related propanamides .
  • NMR Analysis:
    • ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), ethylenic protons (δ 1.2–1.5 ppm for –CH₂–), and amide NH (δ 7.8–8.2 ppm).
    • ¹³C NMR: Verify the carbonyl carbon (δ ~170 ppm) and aromatic carbons (δ ~120–140 ppm). Discrepancies >0.5 ppm from expected values may indicate impurities .
  • Mass Spectrometry: Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out residual solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for enzyme inhibition?

Methodological Answer:

  • Variable Substituents: Synthesize analogs with modifications to the ethyl group (e.g., branching, halogenation) or aromatic ring (e.g., electron-withdrawing groups like –NO₂ or –CF₃). For example, fluorinated biphenyl analogs in related propanamides showed enhanced antiurease activity .
  • Assay Design: Test inhibitory potency (IC₅₀) against target enzymes (e.g., urease, FABI) using spectrophotometric assays. For instance, measure urea hydrolysis inhibition at pH 7.0 with phenol red as an indicator .
  • Data Interpretation: Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding energy changes. Compare with experimental IC₅₀ values to validate hypotheses .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Control Variables: Standardize assay conditions (pH, temperature, enzyme concentration). For example, antiurease activity in was measured at 37°C, while other studies may use room temperature, leading to variability .
  • Structural Validation: Re-characterize the compound’s purity (via HPLC) to rule out batch-specific degradation. Impurities >2% can skew IC₅₀ values .
  • Cross-Study Comparison: Normalize data using reference inhibitors (e.g., thiourea for urease assays) to calibrate activity metrics .

Q. What strategies are effective for identifying this compound’s molecular targets in complex biological systems?

Methodological Answer:

  • Pull-Down Assays: Immobilize the compound on agarose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and LC-MS/MS .
  • Kinase Profiling: Screen against a panel of kinases (e.g., JAK3, CDK2) using competitive binding assays. For example, highlights pyridine-propanamide derivatives as JAK3 inhibitors (IC₅₀ = 27 nM) .
  • Transcriptomics: Treat model organisms (e.g., E. coli) with the compound and perform RNA-seq to identify differentially expressed genes linked to target pathways .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; >90% recovery indicates robustness .
  • Plasma Stability: Add the compound to human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify intact compound using LC-MS. Half-life <1 hour suggests rapid metabolism .

Q. What experimental approaches are suitable for studying synergistic effects with other inhibitors?

Methodological Answer:

  • Checkerboard Assay: Combine This compound with inhibitors of related pathways (e.g., FABI + β-lactams). Calculate fractional inhibitory concentration (FIC) indices; FIC ≤0.5 indicates synergy .
  • In Vivo Models: Use murine infection models to compare monotherapy vs. combination therapy efficacy. For example, reports MIC values as low as 1.95 µg/ml for propanamide derivatives against B. subtilis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-aminoethyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-aminoethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.